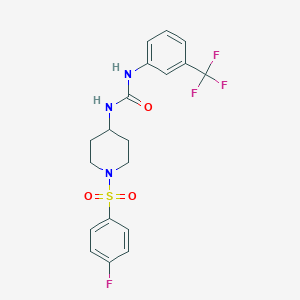
SMR000126654
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-N'-[3-(trifluoromethyl)phenyl]urea is a useful research compound. Its molecular formula is C19H19F4N3O3S and its molecular weight is 445.43. The purity is usually 95%.
BenchChem offers high-quality N-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-N'-[3-(trifluoromethyl)phenyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-N'-[3-(trifluoromethyl)phenyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- La modification de surface des nanoparticules est essentielle pour diverses applicationsSMR000126654 pourrait être utilisé pour fonctionnaliser les nanoparticules à base de silice, améliorant ainsi leur stabilité, leur réactivité ou leur capacité de charge en médicament . Ces nanoparticules modifiées trouvent des applications dans la délivrance de médicaments, la catalyse et l'imagerie.
Science des matériaux et nanotechnologie
Activité Biologique
N-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-N'-[3-(trifluoromethyl)phenyl]urea, commonly referred to as a sulfonyl urea derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an inhibitor of specific enzymatic pathways. This article explores the compound's biological activity, including its mechanisms of action, efficacy in preclinical studies, and the implications for therapeutic applications.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : N-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-N'-[3-(trifluoromethyl)phenyl]urea
- Molecular Formula : C17H20F4N2O2S
This structure incorporates both a sulfonyl group and a trifluoromethyl group, which are known to influence biological activity significantly.
Research indicates that compounds with sulfonyl urea structures often interact with various biological targets, including:
- Protein Kinases : These compounds can modulate protein kinase activity, which is crucial for regulating cellular proliferation and survival pathways in cancer cells .
- Indoleamine 2,3-Dioxygenase 1 (IDO1) : Some studies have shown that related urea derivatives can inhibit IDO1, a target in immunotherapy for cancer treatment .
Biological Activity Overview
The biological activities of N-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-N'-[3-(trifluoromethyl)phenyl]urea have been evaluated in various contexts:
Anticancer Activity
Several studies have reported that sulfonyl urea derivatives exhibit anticancer properties. For instance:
- In vitro Studies : Compounds similar to N-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-N'-[3-(trifluoromethyl)phenyl]urea have shown potential in inhibiting tumor cell proliferation by inducing apoptosis through reactive oxygen species (ROS) generation .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | A549 | 10.5 | ROS Induction |
| 2 | MCF-7 | 12.0 | Apoptosis via Caspase Activation |
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been noted:
- IDO1 Inhibition : Inhibitory assays demonstrated that certain derivatives could effectively block IDO1 activity, thus enhancing antitumor immunity .
Case Studies
Case Study 1: Preclinical Evaluation
A preclinical study evaluated the efficacy of a related sulfonyl urea derivative in xenograft models. The results indicated significant tumor growth inhibition compared to controls, highlighting the potential for clinical translation.
Case Study 2: Mechanistic Insights
Further investigation into the mechanism revealed that treatment with the compound led to increased levels of pro-inflammatory cytokines, suggesting an immune-modulatory effect alongside direct cytotoxicity against tumor cells .
Propriétés
IUPAC Name |
1-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F4N3O3S/c20-14-4-6-17(7-5-14)30(28,29)26-10-8-15(9-11-26)24-18(27)25-16-3-1-2-13(12-16)19(21,22)23/h1-7,12,15H,8-11H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQXUKWRSTWPTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














